molecular formula C15H13NO6 B6405707 3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261926-20-8

3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6405707
CAS RN: 1261926-20-8
M. Wt: 303.27 g/mol
InChI Key: BFQYMNCGCNUDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid (95%) is an organic compound with a wide range of applications in scientific research. It is a yellow-white crystalline solid with a melting point of 127-128°C. It has a molecular formula of C10H9NO4 and a molecular weight of 197.17 g/mol. 3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid is used in a variety of scientific research applications due to its ability to act as a catalyst in many chemical reactions. It is also used in the synthesis of various compounds, including drugs, dyes, and inorganic compounds.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid has a wide range of applications in scientific research. It is used in the synthesis of many compounds, including drugs, dyes, and inorganic compounds. It is also used as a catalyst in many chemical reactions, such as the synthesis of drugs, dyes, and inorganic compounds. Additionally, it is used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid is not well understood. However, it is believed to act as a catalyst in many chemical reactions, such as the synthesis of drugs, dyes, and inorganic compounds. Additionally, it is believed to act as a proton donor, which can facilitate the transfer of protons between molecules. This can help to speed up chemical reactions and increase the efficiency of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid are not well understood. However, it is believed to act as a catalyst in many chemical reactions, which can help to speed up the reaction and increase the efficiency of the reaction. Additionally, it is believed to act as a proton donor, which can facilitate the transfer of protons between molecules. This can help to increase the reactivity of the molecules and help to increase the efficiency of the reaction.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid in lab experiments include its low cost and its ability to act as a catalyst in many chemical reactions. Additionally, it can act as a proton donor, which can facilitate the transfer of protons between molecules. This can help to speed up chemical reactions and increase the efficiency of the reaction. The main limitation of using 3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid in lab experiments is its lack of specificity. It can react with many different molecules, which can lead to unexpected results.

Future Directions

The future directions for the use of 3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid in scientific research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to identify new applications for the compound, such as in the synthesis of drugs, dyes, and inorganic compounds. Additionally, further research is needed to identify new methods for synthesizing the compound. Finally, further research is needed to identify new ways to improve the efficiency of the reaction and reduce the cost of the synthesis process.

Synthesis Methods

3-(3,4-Dimethoxyphenyl)-5-nitrobenzoic acid can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 3-nitrobenzoic acid with 3,4-dimethoxyphenylmagnesium bromide. The first step involves the formation of the Grignard reagent, which is then reacted with 3-nitrobenzoic acid in the second step. The reaction produces 3-(3,4-dimethoxyphenyl)-5-nitrobenzoic acid as a white crystalline solid.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-13-4-3-9(8-14(13)22-2)10-5-11(15(17)18)7-12(6-10)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQYMNCGCNUDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690853
Record name 3',4'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261926-20-8
Record name 3',4'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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